N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that features a benzofuran ring, a thiadiazole ring, and a fluoro-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps:
Formation of 3-fluoro-4-methylbenzoyl chloride: This can be achieved by reacting 3-fluoro-4-methylbenzoic acid with thionyl chloride under reflux conditions.
Synthesis of benzofuran derivative: The benzofuran ring can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling reaction: The benzofuran derivative is then coupled with 3-fluoro-4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the intermediate product.
Formation of thiadiazole ring: The intermediate product is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring.
Reduction: Reduction reactions can occur at the carbonyl group of the benzoyl moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials and sensors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
Mechanism of Action
The mechanism of action of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and microbial pathways.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is crucial in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-2-methylpropanamide
- **4-fluoro-3-methylbenzoyl chloride
Uniqueness
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of both benzofuran and thiadiazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H12FN3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]thiadiazole-4-carboxamide |
InChI |
InChI=1S/C19H12FN3O3S/c1-10-6-7-11(8-13(10)20)17(24)18-16(12-4-2-3-5-15(12)26-18)21-19(25)14-9-27-23-22-14/h2-9H,1H3,(H,21,25) |
InChI Key |
GRVBGGOIRMKVCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CSN=N4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.